molecular formula C9H9F3N2O B15068070 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol

7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol

Cat. No.: B15068070
M. Wt: 218.18 g/mol
InChI Key: NUQFAOLYAZFSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is a chemical compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the quinazoline ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a 2-aminobenzylamine derivative, with a trifluoromethyl ketone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of tetrahydroquinazoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various organometallic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or THF as solvent.

    Substitution: Sodium azide, potassium cyanide, organometallic reagents, DMF or THF as solvent.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinazoline derivatives, including this compound, are explored for their potential as therapeutic agents in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Quinazolines: Compounds with similar structures but different substituents on the quinazoline ring.

    Other Quinazoline Derivatives: Compounds lacking the trifluoromethyl group but with similar core structures.

Uniqueness

7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)5-1-7-6(8(15)2-5)3-13-4-14-7/h3-5,8,15H,1-2H2

InChI Key

NUQFAOLYAZFSFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=NC=NC=C2C1O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.